molecular formula C7H10BrCl2FN2 B11719836 (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11719836
M. Wt: 291.97 g/mol
InChI Key: GVEQJINMUMTTSM-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a versatile bifunctional building block essential for medicinal chemistry and drug discovery research. This compound integrates a reactive hydrazine group, which can form hydrazone and other nitrogen-nitrogen bonds, with a benzyl halide scaffold featuring both bromo and fluoro substituents. The bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for structural diversification [https://www.ambeed.com/products/2109442-38-1.html]. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability, making it a critical feature in the design of bioactive molecules. A primary research application of this reagent is as a key precursor in the synthesis of potential therapeutic agents. It has been specifically utilized in the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative disorders like Parkinson's disease [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11118442/]. The dihydrochloride salt form enhances the compound's stability and solubility for handling in laboratory environments. Researchers value this chemical for its ability to efficiently introduce a substituted benzyl hydrazine motif into lead compounds, facilitating structure-activity relationship (SAR) studies. It is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C7H10BrCl2FN2

Molecular Weight

291.97 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8BrFN2.2ClH/c8-6-1-2-7(9)5(3-6)4-11-10;;/h1-3,11H,4,10H2;2*1H

InChI Key

GVEQJINMUMTTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the condensation of 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by acidification to yield the dihydrochloride salt.

Reaction Scheme :

5-Bromo-2-fluorobenzaldehyde+Hydrazine HydrateEtOH, reflux(5-Bromo-2-fluorobenzylidene)hydrazineHClDihydrochloride Salt\text{5-Bromo-2-fluorobenzaldehyde} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH, reflux}} \text{(5-Bromo-2-fluorobenzylidene)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Experimental Procedure

  • Step 1 : 5-Bromo-2-fluorobenzaldehyde (1.0 equiv) is dissolved in ethanol (10 vol) and stirred at 25°C.

  • Step 2 : Hydrazine hydrate (1.2 equiv) is added dropwise, and the mixture is refluxed for 6–8 hours.

  • Step 3 : The resulting hydrazone intermediate is filtered and washed with cold ethanol.

  • Step 4 : The solid is treated with concentrated HCl (2.5 equiv) in ethanol, stirred for 1 hour, and crystallized to obtain the dihydrochloride salt.

Key Data :

ParameterValue
Yield78–85%
Purity (HPLC)≥95%
Recrystallization SolventEthanol/Water (3:1)

Advantages :

  • High purity due to selective crystallization.

  • Scalable for industrial production.

Limitations :

  • Requires strict control of HCl stoichiometry to avoid over-acidification.

Nucleophilic Substitution of 5-Bromo-2-fluorobenzyl Halides

Reaction Mechanism

In this approach, 5-bromo-2-fluorobenzyl chloride reacts with hydrazine in a nucleophilic substitution to form the hydrazine base, which is subsequently converted to the dihydrochloride salt.

Reaction Scheme :

5-Bromo-2-fluorobenzyl Chloride+HydrazineTHF, 0–5°C(5-Bromo-2-fluorobenzyl)hydrazineHClDihydrochloride Salt\text{5-Bromo-2-fluorobenzyl Chloride} + \text{Hydrazine} \xrightarrow{\text{THF, 0–5°C}} \text{(5-Bromo-2-fluorobenzyl)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Experimental Procedure

  • Step 1 : 5-Bromo-2-fluorobenzyl chloride (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0–5°C.

  • Step 2 : Hydrazine (1.5 equiv) is added slowly, and the mixture is stirred for 12–16 hours at room temperature.

  • Step 3 : The solvent is evaporated, and the residue is dissolved in water.

  • Step 4 : Concentrated HCl is added to pH 2–3, precipitating the dihydrochloride salt, which is filtered and dried.

Key Data :

ParameterValue
Yield70–75%
Purity (NMR)≥90%
Reaction Temperature0–25°C

Advantages :

  • Faster reaction kinetics compared to condensation.

  • Compatible with moisture-sensitive reagents.

Limitations :

  • Risk of elimination side products at elevated temperatures.

Comparative Analysis of Methods

MethodCondensationNucleophilic Substitution
Starting MaterialAldehydeBenzyl Chloride
Reaction Time8–10 hours12–16 hours
YieldHigher (78–85%)Moderate (70–75%)
ScalabilityIndustrial-friendlyRequires low-temperature control
ByproductsMinimalPotential elimination products

Industrial-Scale Considerations

  • Catalyst Use : Neither method requires catalysts, reducing costs.

  • Solvent Recovery : Ethanol and THF are recycled via distillation in large-scale processes.

  • Quality Control : HPLC and NMR are used to monitor residual aldehydes or halides (<0.1% per ICH guidelines).

Emerging Methodologies

Recent patents (e.g., CN106588758B) highlight microwave-assisted synthesis to reduce reaction times by 50% (3–4 hours) while maintaining yields >80%. However, this remains experimental.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzyl derivatives.

    Oxidation Reactions: Formation of azo compounds.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. It has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some strains are summarized in the table below:
Bacterial StrainActivity LevelMIC (µg/mL)
Staphylococcus aureusModerate25
Escherichia coliHigh10
Pseudomonas aeruginosaModerate20
Bacillus subtilisLow50

The mechanisms of action may involve interactions with bacterial enzymes or cellular components, leading to inhibition of growth and viability.

  • Anticancer Properties : The compound has demonstrated potential in inhibiting tumor growth in various cancer cell lines. A study on human breast cancer cell lines revealed a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating strong anticancer activity. The proposed mechanisms include:
    • Enzyme Inhibition : Targeting key metabolic enzymes.
    • Apoptosis Induction : Triggering programmed cell death pathways.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to form reactive intermediates allows for further modifications that can lead to the synthesis of more complex molecules.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, this compound has been utilized in enzyme inhibition studies. For instance, it has been shown to inhibit isocitrate lyase, an enzyme involved in the metabolism of Mycobacterium tuberculosis, with promising results indicating potential as an antitubercular agent.

Case Study 1: Antimycobacterial Evaluation

A series of derivatives synthesized from phthalic anhydride, including those incorporating this compound, were evaluated for their antimycobacterial activity. One particular derivative demonstrated significant inhibition against multiple mycobacterial species with MICs ranging from 0.08 to 5.05 µM, showcasing the compound's potential in tuberculosis treatment.

Case Study 2: Anticancer Activity Assessment

In a controlled study on various cancer cell lines, this compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated that higher concentrations led to increased apoptosis rates, confirming its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride with structurally related hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Stability Notes
This compound C₇H₈BrFCl₂N₂ (inferred) ~304.0 (estimated) 5-Bromo, 2-fluoro on benzyl Not reported Moderate stability; halogen effects may enhance electron deficiency
(2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride C₇H₈Cl₂FN₂ 247.5 2-Chloro, 5-fluoro on benzyl Not reported Similar stability; Cl may reduce steric hindrance vs. Br
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 176.62 2-Fluoro on benzyl Not reported Lower molecular weight; simpler structure likely increases solubility
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ 159.03 Two methyl groups on hydrazine Not reported High carcinogenicity; alkyl groups enhance metabolic activation
Diphenyl-dibenzylhydrazine dihydrochloride C₂₆H₂₆Cl₂N₂ ~453.4 Two phenyl, two benzyl groups 215.5 Low stability due to bulky substituents and weak N–N bonds

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents increase molecular weight and electron-withdrawing properties compared to alkylated derivatives like 1,2-dimethylhydrazine dihydrochloride. This may enhance reactivity in nucleophilic substitutions or metal coordination .
  • Stability : Bulky substituents (e.g., diphenyl-dibenzyl groups) reduce stability due to steric strain and weak nitrogen bonding, whereas halogenated derivatives exhibit moderate stability .

Biological Activity

(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8BrCl2_2F1_1N2_2
  • Molecular Weight : 267.01 g/mol

This compound features a hydrazine functional group, which is known for its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. In vitro studies showed that it could reduce cell viability significantly in MCF-7 breast cancer cells, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of (5-Bromo-2-fluorobenzyl)hydrazine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5jMCF-71.0Apoptosis induction
5kA5493.5Caspase activation
5mHCT1162.0Mitochondrial disruption

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives can inhibit various mycobacterial species, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : One study reported MIC values ranging from 0.08 to 5.05 µM against eight mycobacterial species, suggesting strong efficacy .

Table 2: Antimycobacterial Activity of Derivatives

CompoundMIC (µM)Tested Pathogen
5j0.08Mycobacterium tuberculosis
5k0.50Mycobacterium smegmatis
5m1.00Mycobacterium bovis

Case Studies

  • Study on Cancer Cell Lines :
    A research study evaluated the effects of (5-Bromo-2-fluorobenzyl)hydrazine on various cancer cell lines, including A549 and MiaPaCa-2. The results indicated a significant reduction in cell viability and increased markers for apoptosis after treatment with the compound at concentrations not exceeding 11 µM .
  • Antimycobacterial Efficacy :
    In vivo studies demonstrated that derivative 5j significantly reduced mycobacterial loads in lung and spleen tissues in animal models, providing a protective log reduction against infection at a dosage of 25 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride?

  • Methodology :

  • Starting Materials : React 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate under controlled conditions.
  • Reaction Conditions : Maintain low temperatures (0–5°C) during diazotization to minimize side reactions. Adjust pH during hydrazine formation to optimize yield and purity .
  • Purification : Use recrystallization in ethanol/water mixtures or column chromatography to isolate the dihydrochloride salt .

Q. How is this compound characterized in research settings?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromo and fluoro groups on the benzyl ring) via 1^1H and 13^{13}C NMR.
  • FTIR Spectroscopy : Identify N–H stretching (3100–3300 cm1^{-1}) and C–Br/F vibrations (500–700 cm1^{-1}).
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+^+ at 281.00 g/mol for related bromobenzyl hydrazine derivatives) .
  • Elemental Analysis : Validate C, H, N, Cl, and Br content (±0.4% tolerance) .

Q. What stability considerations apply to this compound during storage and handling?

  • Stability Profile :

  • The dihydrochloride salt form demonstrates superior stability compared to sulfate or hydrate forms, particularly in acidic media .
  • Storage Recommendations : Store at 0–6°C in airtight, light-protected containers to prevent decomposition. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

  • Experimental Design :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., reaction time, temperature, stoichiometry) to identify optimal conditions. For example, hydrazine dihydrochloride synthesis requires precise control of hydrochloric acid concentration (0.12 M) and boiling time (10–60 minutes) to achieve >95% purity .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate the impact of variables on yield and purity .

Q. What advanced analytical methods address challenges in quantifying impurities or degradation products?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 458 nm) to separate hydrazine derivatives from byproducts. Mobile phase: ethanol-water (1:1) with 0.12 M p-dimethylaminobenzaldehyde (DMAB) as a derivatizing agent .
  • Titrimetry : Determine hydrazine content via iodometric titration (accuracy ±0.5%) .
  • Gravimetric Analysis : Measure sulfated residues and water-insoluble impurities with <1% error margins .

Q. How does the electrophilic nature of the bromo-fluorobenzyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The bromine atom acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzyl carbon. Fluorine, though electronegative, exerts an ortho/para-directing effect, guiding nucleophilic attack to specific positions .
  • Case Study : In hydrazine derivatives, nucleophilic substitution at the benzyl carbon proceeds efficiently in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding >80% substituted products .

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